5-chloro-2,3-dimethylbenzoicacid
Description
5-Chloro-2,3-dimethylbenzoic acid is a substituted benzoic acid derivative with a chlorine atom at the 5-position and methyl groups at the 2- and 3-positions on the aromatic ring. Its molecular formula is C₉H₉ClO₂, and its molecular weight is 184.62 g/mol. The compound combines the electron-withdrawing effect of the chlorine atom (which enhances acidity) and the electron-donating methyl groups (which introduce steric hindrance and moderate electronic effects). This substitution pattern influences its physicochemical properties, such as solubility, acidity (expected pKa ~2.8–3.2), and reactivity in synthetic applications. It is commonly utilized as an intermediate in pharmaceuticals and agrochemicals due to its versatile aromatic backbone.
Properties
IUPAC Name |
5-chloro-2,3-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTRILKPSCEECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Electrophilic chlorination leverages the activating effects of methyl groups to direct chlorine substitution. In 2,3-dimethylbenzoic acid, the methyl groups at positions 2 and 3 are ortho/para-directing, while the carboxylic acid group at position 1 is meta-directing. Competition between these effects typically results in chlorination at position 5 (para to the methyl at position 3).
The reaction employs N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, under mild conditions (40–70°C, 2–10 hours). A representative procedure involves:
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Dissolving 2,3-dimethylbenzoic acid in dichloromethane.
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Adding NCS (1.2 equivalents) and catalytic FeCl₃.
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Stirring at 50°C until completion, followed by aqueous workup.
Yield and Regioselectivity
Yields for this method range from 75% to 85%, with regioselectivity favoring position 5 due to steric and electronic factors. Minor byproducts (e.g., 4-chloro and 6-chloro isomers) are typically removed via recrystallization from ethanol-water mixtures.
| Parameter | Value |
|---|---|
| Starting Material | 2,3-Dimethylbenzoic acid |
| Chlorinating Agent | NCS |
| Catalyst | FeCl₃ |
| Temperature | 50°C |
| Yield | 82% |
Carboxylation of 5-Chloro-o-Xylene
Synthetic Pathway
This two-step method begins with chlorination of o-xylene followed by carboxylation:
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Chlorination of o-Xylene :
o-Xylene (1,2-dimethylbenzene) undergoes electrophilic chlorination using Cl₂/FeCl₃ at 40–60°C, yielding a mixture of 4-chloro- and 5-chloro-o-xylene. Fractional distillation isolates 5-chloro-o-xylene (45% yield). -
Carboxylation :
The chlorinated derivative reacts with CO₂ under high pressure (6 MPa) in the presence of AlCl₃ and N-butylimidazole, producing 5-chloro-2,3-dimethylbenzoic acid (81% yield).
Advantages and Limitations
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Advantages : High overall yield (81%); avoids harsh nitration conditions.
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Limitations : Requires precise separation of chlorinated isomers; high-pressure equipment is necessary for carboxylation.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | Cl₂, FeCl₃, 50°C | 45% |
| Carboxylation | CO₂, AlCl₃, 40°C, 6 MPa | 81% |
Multi-Step Synthesis via Nitration and Sandmeyer Reaction
Reaction Sequence
This route introduces chlorine via a nitro intermediate:
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Nitration :
2,3-Dimethylbenzoic acid is nitrated using concentrated HNO₃/H₂SO₄ at 80°C, yielding 5-nitro-2,3-dimethylbenzoic acid (70% yield). -
Reduction :
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine (95% yield). -
Sandmeyer Reaction :
The amine is diazotized with NaNO₂/HCl and treated with CuCl, replacing the diazonium group with chlorine (80% yield).
Challenges
-
Nitration regioselectivity depends on the directing effects of methyl and carboxylic acid groups, often requiring optimization to favor position 5.
-
Diazonium intermediates are thermally unstable, necessitating low-temperature conditions.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 80°C | 70% |
| Reduction | H₂, Pd/C, RT | 95% |
| Sandmeyer Reaction | NaNO₂, HCl, CuCl, 0–5°C | 80% |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
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Direct Chlorination : Highest atom economy (82% yield) but requires pure starting material.
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Carboxylation : Highest overall yield (81%) but involves high-pressure steps.
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Multi-Step Synthesis : Lower cumulative yield (53%) due to multiple steps but offers precise regiocontrol.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
5-chloro-2,3-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2,3-dimethylbenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
5-Chloro-N-(2,3-dimethyl-phenyl)-2-methoxy-benzamide
- Molecular Formula: C₁₆H₁₆ClNO₂
- Molecular Weight : 289.76 g/mol
- Substituents :
- Chlorine at the 5-position.
- Methyl groups at the 2- and 3-positions on the aniline moiety.
- Methoxy group at the 2-position on the benzamide ring.
- Functional Group : Amide (-CONH₂) instead of carboxylic acid.
- Key Differences :
5-Chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxylic Acid Ester
- Structure: Benzofuran core fused with a dihydroquinolizine ester .
- Substituents :
- Chlorine at the 5-position.
- Two methyl groups at the 2-position on the benzofuran ring.
- Functional Group : Ester (-COOR) instead of carboxylic acid.
- Key Differences: The benzofuran ring alters electronic properties compared to benzene. The ester group reduces acidity and increases lipophilicity.
5-[2-[(2,3-Dihydro-1,4-benzodioxan-2-ylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzoic Acid
- Structure: Benzoic acid with a hydroxyethyl-amino-benzodioxan substituent .
- Functional Group: Carboxylic acid retained, with additional hydroxyl and amino groups.
- Hydroxyethyl and amino groups increase hydrophilicity and biological activity. Applications: Likely explored for cardiovascular or CNS-targeted pharmaceuticals .
Data Table: Structural and Functional Comparison
Key Research Findings
Steric and Electronic Effects :
- Methyl groups in 5-chloro-2,3-dimethylbenzoic acid hinder electrophilic substitution reactions at adjacent positions, directing further modifications to the 4- or 6-positions .
- Chlorine’s electron-withdrawing effect dominates over methyl groups, making the compound more acidic than unsubstituted benzoic acid.
Biological Activity :
- Compounds with amide or ester functionalities (e.g., and ) exhibit reduced acidity but improved membrane permeability, making them suitable for drug delivery .
- Benzodioxan derivatives () show enhanced binding to serotonin or adrenergic receptors due to their rigid bicyclic structures .
Synthetic Utility :
- 5-Chloro-2,3-dimethylbenzoic acid serves as a precursor for metal-organic frameworks (MOFs) due to its ability to coordinate via the carboxylic acid group.
Biological Activity
5-Chloro-2,3-dimethylbenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews its synthesis, biological properties, and relevant case studies.
5-Chloro-2,3-dimethylbenzoic acid is a chlorinated derivative of dimethylbenzoic acid. The synthesis typically involves chlorination of 2,3-dimethylbenzoic acid using chlorine gas under controlled conditions. The resulting compound is characterized by its molecular formula and has been studied for its interactions with various biological systems.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 5-chloro-2,3-dimethylbenzoic acid and its derivatives. For instance, metal complexes formed with this compound have shown significant growth-suppressive activity against various cancer cell lines such as A549 (lung cancer) and Caco-2 (colon adenocarcinoma) cells. In vitro experiments indicated that at concentrations of 20 µM, the compound could suppress cell proliferation by over 70% in these cell lines .
Table 1: Antitumor Activity of 5-Chloro-2,3-Dimethylbenzoic Acid Derivatives
| Concentration (µM) | A549 Cell Suppression (%) | Caco-2 Cell Suppression (%) |
|---|---|---|
| 20 | 75.70 | 72.70 |
| 40 | 47.09 | 59.57 |
| 60 | 40.26 | Not reported |
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Studies suggest that benzoic acids, including chlorinated derivatives, exhibit antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
- Case Study on Antitumor Activity : A study published in Heteroatom Chemistry explored the anticancer effects of metal complexes derived from 5-chloro-2,3-dimethylbenzoic acid. The results indicated that these complexes effectively inhibited the proliferation of cancer cells in vitro, suggesting their potential as chemotherapeutic agents .
- Antimicrobial Efficacy : Research conducted on the antimicrobial properties of benzoic acids found that compounds similar to 5-chloro-2,3-dimethylbenzoic acid showed significant inhibition against Gram-positive bacteria and fungi. This supports the potential use of such compounds in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-2,3-dimethylbenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can be adapted from halogenation protocols for structurally similar benzoic acids. For example, bromination of 2,3-dimethylbenzoic acid using Br₂ with Fe or AlBr₃ catalysts under controlled temperatures (60–80°C) achieves high yields . For chlorination, substituting Cl₂ or chlorinating agents (e.g., SOCl₂) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) may be effective. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
- Key Parameters :
| Parameter | Condition | Impact |
|---|---|---|
| Catalyst | Fe/AlBr₃ | Enhances electrophilic substitution |
| Solvent | DMF | Stabilizes intermediates |
| Temperature | 60–80°C | Balances reaction rate and side reactions |
Q. How can researchers characterize the purity and structural integrity of 5-chloro-2,3-dimethylbenzoic acid?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at C2/C3, chlorine at C5). Chemical shifts for aromatic protons typically appear at δ 7.2–8.0 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/0.1% trifluoroacetic acid .
- Melting Point : Compare experimental values (e.g., 150–155°C) with literature data to verify crystallinity .
Advanced Research Questions
Q. How can contradictions in halogenation reactivity be resolved when synthesizing chloro-methyl-substituted benzoic acids?
- Methodological Answer : Conflicting reactivity may arise from steric hindrance (methyl groups) or electronic effects (chlorine’s -I effect). Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and transition states . Experimentally, kinetic studies under varying temperatures (25–100°C) and reagent stoichiometries (1:1 to 1:3 substrate/Cl₂) can identify optimal conditions .
Q. What biological activity pathways are plausible for 5-chloro-2,3-dimethylbenzoic acid, and how can they be validated?
- Methodological Answer : Structural analogs (e.g., 5-chloro-2-phenylbenzo[d]thiazoles) inhibit tyrosinase via chelation of active-site copper . To test activity:
Enzyme Assays : Mushroom tyrosinase inhibition assays with L-DOPA substrate; measure IC₅₀ values vs. kojic acid controls.
Molecular Docking : Simulate binding interactions using AutoDock Vina with tyrosinase (PDB: 2Y9X) .
Q. What strategies mitigate side reactions during electrophilic substitution in 5-chloro-2,3-dimethylbenzoic acid derivatives?
- Methodological Answer :
- Protecting Groups : Temporarily protect the carboxylic acid (e.g., methyl ester formation) to reduce deactivation of the aromatic ring .
- Directed Ortho-Metalation : Use directing groups (e.g., amides) to control substitution sites .
- Low-Temperature Reactions : Perform reactions at –20°C to minimize polysubstitution .
Q. How can crystallization conditions be optimized to improve yield and polymorph control?
- Methodological Answer :
- Solvent Screening : Test solvents (ethanol, acetone, ethyl acetate) for solubility gradients. Co-solvents (e.g., water) can enhance nucleation .
- Orthogonal Experiments : Vary cooling rates (0.1–5°C/min) and seed crystal concentrations (0.1–5% w/w) to isolate preferred polymorphs .
- PXRD : Monitor crystal forms; compare with simulated patterns from Mercury CSD .
Data Contradiction Analysis
Q. Why do reported melting points for 5-chloro-2,3-dimethylbenzoic acid vary across studies?
- Methodological Answer : Polymorphism and impurities (e.g., residual solvents) cause discrepancies. Validate purity via HPLC and DSC. For example, DSC thermograms showing a single endothermic peak confirm a pure crystalline phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
